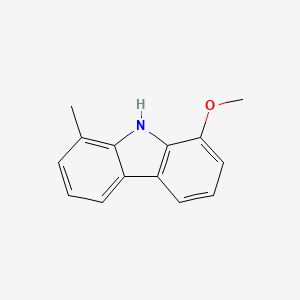

1-Methoxy-8-methyl-9H-carbazole

Description

Significance of Carbazole (B46965) Scaffolds in Modern Chemical Research

The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in modern chemical research due to its unique electronic properties, high thermal stability, and significant biological activity. nih.govchemicalbook.com This structural motif is found in a variety of natural products and has been extensively utilized in the design and synthesis of functional materials and therapeutic agents. nih.gov

In the field of materials science, carbazole derivatives are renowned for their excellent hole-transporting capabilities, making them integral components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. researchgate.net The electron-rich nature of the carbazole nucleus, coupled with its rigid and planar structure, facilitates efficient charge transport and luminescence. researchgate.net The ability to introduce various functional groups at different positions of the carbazole ring allows for the modulation of their photophysical and electrochemical properties. researchgate.net

From a medicinal chemistry perspective, the carbazole framework is a key component in numerous biologically active compounds. nih.govptfarm.pl Carbazole alkaloids, isolated from various natural sources, have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov The structural rigidity and aromatic nature of the carbazole scaffold enable it to interact with various biological targets, including DNA and proteins. nih.gov Consequently, synthetic carbazole derivatives are a major focus of drug discovery programs, with researchers continuously exploring new substitution patterns to enhance their therapeutic potential. nih.govptfarm.pl

Contextualization of 1-Methoxy-8-methyl-9H-carbazole within Substituted Carbazole Chemistry

This compound belongs to the class of substituted carbazoles, where the core carbazole structure is functionalized with a methoxy (B1213986) group at the 1-position and a methyl group at the 8-position. The specific placement of these substituents is expected to influence its chemical behavior and potential applications.

The introduction of a methoxy group, an electron-donating substituent, at the C1 position can modulate the electronic properties of the carbazole ring system. This can impact its reactivity in further chemical transformations and alter its photophysical characteristics. The methyl group at the C8 position, while also electron-donating, introduces steric bulk in the peri-position to the nitrogen atom, which can influence the conformation of the molecule and its packing in the solid state.

While specific research dedicated exclusively to this compound is limited in publicly available literature, its structural features place it within a class of compounds of significant interest. For instance, the synthesis of the related compound, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, has been reported, which could potentially serve as a precursor for the synthesis of this compound through subsequent methylation and decarbonylation reactions. nih.gov

The study of such specifically substituted carbazoles is crucial for understanding structure-property relationships within this important class of compounds. The subtle interplay between the electronic effects of the methoxy group and the steric influence of the methyl group can lead to unique chemical and physical properties, making this compound a molecule with potential for further investigation in both materials science and medicinal chemistry.

Chemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | cookechem.com |

| Molecular Weight | 211.26 g/mol | cookechem.com |

| CAS Number | 73910-81-3 | cookechem.comchem960.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-8-methyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-5-3-6-10-11-7-4-8-12(16-2)14(11)15-13(9)10/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAJYKUXUBBBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=C(N2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582578 | |

| Record name | 1-Methoxy-8-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73910-81-3 | |

| Record name | 1-Methoxy-8-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 1 Methoxy 8 Methyl 9h Carbazole

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis)

Molecular Orbital (MO) theory is central to understanding the electronic behavior of conjugated systems like carbazoles. The most critical of these orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that correlates with the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nankai.edu.cn

For carbazole (B46965) derivatives, the HOMO is typically a π-orbital delocalized across the aromatic system, while the LUMO is a π* anti-bonding orbital. The precise energies and spatial distribution of these orbitals are modulated by the type and position of substituents on the carbazole core.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for carbazole derivatives due to its favorable balance of accuracy and computational cost. researchgate.net Functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.netresearchgate.net

DFT calculations for 1-methoxy-8-methyl-9H-carbazole would begin with a geometry optimization to find the lowest energy conformation. From this optimized structure, properties like the energies of the HOMO and LUMO, the total energy, and the dipole moment can be determined. For analogous carbazole-based donor-acceptor compounds, DFT calculations have shown good agreement with experimental values for HOMO-LUMO gaps. nankai.edu.cn

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability. The electron-rich carbazole ring with its methoxy (B1213986) substituent would be expected to have a relatively high HOMO energy. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability. This value is crucial for understanding potential charge transfer interactions. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ELUMO - EHOMO). | A key indicator of molecular stability and reactivity. A smaller gap suggests the molecule can be more easily excited. |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Arises from the asymmetric substitution (methoxy and methyl groups) on the carbazole frame, influencing its solubility and intermolecular interactions. |

This table describes the theoretical properties that can be determined for this compound using DFT calculations.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecular excited states. researchgate.netyoutube.com By applying TD-DFT, one can simulate the electronic absorption spectra (UV-Vis) of this compound. This involves calculating the transition energies from the ground state to various excited states and their corresponding oscillator strengths, which determine the intensity of the absorption peaks. youtube.com

These calculations can reveal the nature of the electronic transitions, such as whether they are localized on the carbazole core (π-π* transitions) or involve charge transfer from the substituents. acs.org For many organic compounds, TD-DFT calculations can accurately predict the maximum absorption wavelength (λmax). youtube.com

The electronic properties of the carbazole ring are highly sensitive to its substituents. In this compound, the methoxy (-OCH₃) group at the 1-position and the methyl (-CH₃) group at the 8-position play distinct roles.

Methoxy Group: The methoxy group is a strong π-electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic system. It also has a σ-electron-withdrawing inductive effect. For carbazoles, the donating effect typically dominates, leading to an increase in the HOMO energy level and a slight decrease in the HOMO-LUMO gap compared to the unsubstituted carbazole. rsc.org

Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation and inductive effects. Its impact on the frontier orbitals is less pronounced than that of the methoxy group.

Intramolecular Charge Transfer (ICT) Quantification

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. In this compound, the methoxy group and the carbazole nitrogen can act as electron-donating moieties.

The extent of ICT can be investigated computationally. Analysis of the HOMO and LUMO distributions provides a qualitative picture. If the HOMO is localized on the donor part (e.g., the methoxy-substituted ring) and the LUMO is on an acceptor part, a charge transfer character can be inferred for the HOMO-to-LUMO transition. acs.org For a more quantitative analysis, methods like Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution in both the ground and excited states, revealing the net amount of charge transferred.

Reactivity Predictions and Fukui Function Analysis

Conceptual DFT provides a framework for predicting chemical reactivity. The Fukui function, f(r), is a key descriptor within this framework, identifying the sites in a molecule that are most susceptible to different types of chemical attack. wikipedia.org It measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org

There are three main types of condensed Fukui functions, which simplify the analysis by looking at reactivity on an atom-by-atom basis:

f+ : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site to accept an electron.

f- : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most likely site to donate an electron.

f⁰ : Predicts the site for a radical attack.

These functions are calculated using the electron populations of the molecule in its neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states, which are obtained from DFT calculations. faccts.deyoutube.com For this compound, this analysis would pinpoint specific carbon or nitrogen atoms on the ring that are most reactive towards electrophiles or nucleophiles.

| Fukui Function | Type of Attack Predicted | Calculation Basis | Expected Reactive Sites on Carbazole Core |

| f+ | Nucleophilic Attack | ρ(N+1) - ρ(N) | Electron-deficient carbon atoms. |

| f- | Electrophilic Attack | ρ(N) - ρ(N-1) | Electron-rich carbon atoms, influenced by the methoxy and methyl donors. |

| f⁰ | Radical Attack | [ρ(N+1) - ρ(N-1)] / 2 | Atoms with high spin density in the radical state. |

This table outlines the application of Fukui functions for predicting the reactivity of this compound.

Advanced Computational Methods and Basis Set Selection

The accuracy of any quantum chemical calculation is dependent on the chosen theoretical method and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. wikipedia.org

For carbazole derivatives, a common and effective approach is to use a DFT method like B3LYP or ωB97X-D (which includes dispersion corrections) combined with a Pople-style split-valence basis set. researchgate.netrsc.org

| Basis Set | Description | Application |

| STO-3G | Minimal Basis Set: Each atomic orbital is represented by a fixed contraction of 3 Gaussian functions. | Provides very qualitative results with low computational cost. Generally insufficient for accurate research. |

| 6-31G(d) | Split-Valence, Polarized: Core orbitals are described by one function (6 Gaussians), while valence orbitals are split into two functions (3 and 1 Gaussians). The (d) adds polarization functions on heavy (non-hydrogen) atoms. uni-rostock.de | A widely used standard for geometry optimizations and frequency calculations of organic molecules, offering a good balance of accuracy and cost. nankai.edu.cnresearchgate.net |

| 6-311++G(d,p) | Split-Valence, Polarized, Diffuse: A triple-split valence basis set that is more flexible. The '++' adds diffuse functions to both heavy atoms and hydrogens, which are important for describing anions or weak interactions. The (d,p) adds polarization functions to both heavy atoms and hydrogens. rsc.org | Used for high-accuracy energy calculations and for systems where electron density is spread out, such as in excited states or anions. |

| cc-pVTZ | Correlation-Consistent, Polarized: Part of the Dunning family of basis sets, designed to systematically converge towards the complete basis set limit. 'VTZ' stands for valence triple-zeta. wikipedia.org | Used for highly accurate calculations, often for benchmarking or when subtle correlation effects are important. |

This table summarizes common basis sets and their suitability for computational studies of molecules like this compound.

The choice of basis set is a trade-off between accuracy and computational expense. For a molecule of this size, geometry optimizations are often performed with a double-zeta basis set like 6-31G(d), followed by single-point energy calculations with a larger triple-zeta basis set like 6-311+G(d,p) for more refined electronic properties. uni-rostock.de This is often denoted as method2/basis2//method1/basis1.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Methoxy-8-methyl-9H-carbazole. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, detailed information about the chemical environment of each atom can be obtained.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For carbazole (B46965) derivatives, the aromatic protons typically appear in the downfield region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons will present as a distinct singlet, while the methyl group (-CH₃) protons will also produce a singlet at a characteristic chemical shift. The proton on the nitrogen atom of the carbazole ring (N-H) often appears as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The carbon atoms of the carbazole framework, the methoxy group, and the methyl group will each resonate at specific chemical shifts, confirming the carbon skeleton of the molecule. For instance, the carbon of the methoxy group typically appears in the range of 55-60 ppm. mdpi.com

A detailed analysis of the chemical shifts, coupling constants (J-values), and signal integrations in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the this compound molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Related Carbazole Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Methoxy-3-methyl-9H-carbazole | Aromatic protons, methoxy singlet (OCH₃), methyl singlet (CH₃) | Aromatic carbons, methoxy carbon (~55.8), methyl carbon (~21.7) | rsc.org |

| N-Methylcarbazole | Aromatic protons (7.2-8.1), methyl singlet (3.8) | Aromatic carbons (108-141), methyl carbon (29) | chemicalbook.com |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of a carbazole derivative typically displays several characteristic absorption bands. Key vibrational modes include:

N-H Stretching: A sharp to broad absorption band in the region of 3400-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the carbazole ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ region.

C=C Stretching: Aromatic C=C bond stretching vibrations give rise to several bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong absorption band in the range of 1000-1300 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the carbazole ring system typically appears in the 1200-1350 cm⁻¹ range.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

For instance, the FTIR spectrum of the parent compound, 9H-carbazole, shows a prominent N-H stretch around 3425 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹. chemicalbook.comnist.gov In related carbazole derivatives, characteristic peaks for aromatic C-H, C=O, and C=C bonds have been identified. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1650 |

| C-O Stretch (Ether) | 1000 - 1300 |

| C-N Stretch | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated π-electron system.

The UV-Vis spectrum of carbazole and its derivatives is characterized by several absorption bands corresponding to π → π* transitions. The parent carbazole molecule exhibits absorption maxima around 234, 257, 293, and 324 nm. nist.gov The introduction of substituents like the methoxy and methyl groups can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands. The electron-donating methoxy group is expected to cause a red shift in the absorption maxima.

For example, carbazole-based compounds often display characteristic bands around 295 and 327 nm. researchgate.net The specific positions and intensities of these bands in the UV-Vis spectrum of this compound would provide valuable information about its electronic structure.

Table 3: Typical UV-Vis Absorption Maxima for Carbazole Derivatives

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 9H-Carbazole | 234, 257, 293, 324 | Not specified | nist.gov |

| Carbazole-based compounds | ~295, ~327 | THF | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (211.26 g/mol ). cookechem.com Fragmentation patterns observed in the mass spectrum can provide further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of the molecule. This is crucial for confirming the identity of the compound and distinguishing it from isomers. For instance, the calculated exact mass of a related compound, 1-methoxy-3-methyl-9H-carbazole, is 211.09972 Da. uni.lu HRMS can confirm this with high precision.

While specific HRMS data for this compound was not found, analysis of related structures shows the utility of this technique. For example, HRMS has been used to confirm the elemental composition of various substituted carbazoles. rsc.org

Table 4: Mass Spectrometry Data for this compound

| Technique | Expected m/z | Information Obtained |

|---|---|---|

| MS | 211.26 (Molecular Ion) | Molecular Weight |

| HRMS | Calculated exact mass | Elemental Formula (C₁₄H₁₃NO) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available in the provided results, studies on similar carbazole derivatives demonstrate the power of this technique. For example, the crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde revealed that the carbazole unit is essentially planar. nih.govresearchgate.net Such analyses can also elucidate intermolecular forces like hydrogen bonding and π-π stacking, which influence the crystal packing and physical properties of the compound. nih.gov X-ray crystallography can also resolve ambiguities that may arise from NMR data, especially concerning molecular geometry and regiochemistry.

Electrochemical Analysis for Redox Properties and Energy Levels (e.g., Cyclic Voltammetry)

Electrochemical analysis techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties and determine the energy levels (HOMO and LUMO) of this compound. These properties are crucial for understanding its potential applications in electronic devices.

In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials of the compound can be determined from the resulting voltammogram. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be estimated from these electrochemical potentials.

Studies on various carbazole derivatives have shown that they are electrochemically active and can undergo reversible or quasi-reversible oxidation processes. scispace.comelectrochemsci.org The introduction of electron-donating groups like methoxy and methyl is expected to lower the oxidation potential of the carbazole core. The HOMO energy level of carbazole derivatives can be influenced by the molecular structure, with deeper HOMO levels being advantageous for applications like hole-transporting materials in solar cells. acs.org

Reaction Mechanisms and Mechanistic Insights

Electrophilic Aromatic Substitution Pathways and Regioselectivity

The carbazole (B46965) ring system is an electron-rich aromatic structure, making it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is significantly influenced by the directing effects of the existing substituents, namely the methoxy (B1213986) and methyl groups, as well as the nitrogen atom of the pyrrole (B145914) ring.

The nitrogen atom in the carbazole ring directs electrophilic substitution primarily to the 3 and 6 positions, and to a lesser extent, to the 1 and 8 positions. The methoxy group (at position 1) and the methyl group (at position 8) are both ortho- and para-directing activators. In the case of 1-methoxy-8-methyl-9H-carbazole, the interplay of these directing effects determines the final position of the incoming electrophile.

The methoxy group at C-1 strongly activates the ring, directing electrophiles to the ortho (C-2) and para (C-4) positions. Similarly, the methyl group at C-8 directs towards the ortho (C-7) and para (C-5) positions. The inherent reactivity of the carbazole nucleus at positions 3 and 6 must also be considered. Therefore, predicting the major product of an electrophilic substitution reaction requires a careful analysis of the combined electronic and steric effects of all substituents. For instance, in related methoxy-substituted carbazoles, it has been observed that methoxy groups in positions para and ortho to the carbazole nitrogen significantly increase the electron density of the aromatic system, thereby favoring electrophilic attack at these activated sites. rsc.org Early synthetic routes involving Friedel-Crafts alkylation on methoxy-substituted anilines to form carbazoles often suffered from low regioselectivity.

| Position | Directing Influence | Activating/Deactivating | Predicted Reactivity for Electrophilic Attack |

|---|---|---|---|

| 2 | Ortho to Methoxy (C1) | Activated | High |

| 3 | Inherent carbazole reactivity, Para to Nitrogen | Activated | High |

| 4 | Para to Methoxy (C1) | Activated | High |

| 5 | Para to Methyl (C8) | Activated | Moderate |

| 6 | Inherent carbazole reactivity, Para to Nitrogen | Activated | High |

| 7 | Ortho to Methyl (C8) | Activated | Moderate |

Cyclization Mechanisms (e.g., Fischer Indole (B1671886) Type, Electrocyclic Reactions)

The synthesis of the carbazole ring system often involves cyclization reactions as the key step. The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, which can be extended to the synthesis of carbazoles.

The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. nih.gov A nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the formation of the aromatic indole ring. nih.gov For the synthesis of carbazoles, a cyclohexanone (B45756) derivative is typically used as the ketone component, leading to a 1,2,3,4-tetrahydrocarbazole (B147488) intermediate, which can then be aromatized. tandfonline.com The synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles has been achieved by reacting 2-aminocyclohexanone (B1594113) hydrochlorides with various phenylhydrazine hydrochlorides. tandfonline.com

Electrocyclic reactions provide another powerful route to carbazoles. For instance, the synthesis of 1-oxygenated carbazole alkaloids has been accomplished through allene-mediated electrocyclic reactions of allenyl indole derivatives. daneshyari.com These reactions involve the thermal or photochemical rearrangement of a conjugated π-system to form a cyclic product.

Another important cyclization strategy is the Cadogan reaction , which involves the reductive cyclization of o-nitrobiphenyls using trivalent phosphorus reagents. This method has been employed in the synthesis of methoxy-substituted diindolo[3,2-b:2′,3′-h]carbazoles. rsc.org

Role of Catalysts and Reagents in Reaction Pathways

A wide array of catalysts and reagents are employed to control the reaction pathways in the synthesis and functionalization of carbazoles.

Acid catalysts are crucial in the Fischer indole synthesis. Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), as well as Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃), are commonly used to facilitate the key steps of the reaction. nih.gov The choice of acid can significantly impact the reaction yield and conditions. nih.govtandfonline.com

Transition metal catalysts , particularly palladium, copper, iridium, and rhodium, play a pivotal role in modern carbazole synthesis through cross-coupling and C-H activation reactions. nih.govorganic-chemistry.org

Palladium catalysts are widely used for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions to form key C-N and C-C bonds in carbazole synthesis. organic-chemistry.orgorganic-chemistry.org For example, a palladium-catalyzed tandem reaction involving intermolecular amination and intramolecular direct arylation has been used for the regioselective synthesis of functionalized carbazoles. organic-chemistry.org

Copper catalysts are often used in Ullmann condensation reactions and have been employed in the double C-N coupling of 2,2′-dibromobiphenyls with amines to yield carbazole derivatives. organic-chemistry.org

Iridium and Rhodium catalysts have been utilized in the dehydrogenative cyclization of 2-aminobiphenyls and for the synthesis of carbazoles from biaryl azides. organic-chemistry.org

Reagents for functionalization include:

Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize the carbazole ring.

Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are used for the reduction of functional groups on the carbazole nucleus.

Hypervalent iodine reagents , such as phenyliodine diacetate (PIDA), are versatile for various functionalization reactions. researchgate.net

| Reaction Type | Catalyst/Reagent | Role | Example Application |

|---|---|---|---|

| Fischer Indole Synthesis | HCl, H₂SO₄, PPA, ZnCl₂, BF₃ | Acid catalyst | Cyclization of phenylhydrazones nih.gov |

| Buchwald-Hartwig Amination | Palladium complexes | Cross-coupling catalyst | Formation of C-N bonds in carbazole synthesis organic-chemistry.org |

| Suzuki-Miyaura Coupling | Palladium complexes | Cross-coupling catalyst | Formation of C-C bonds for substituted carbazoles researchgate.net |

| Dehydrogenative Cyclization | Iridium or Rhodium complexes | Catalyst for C-H activation | Synthesis of carbazoles from 2-aminobiphenyls organic-chemistry.org |

| Oxidation | KMnO₄, CrO₃ | Oxidizing agent | Formation of quinones from carbazoles |

Influence of Methoxy and Methyl Substituents on Reaction Kinetics and Selectivity

The methoxy and methyl groups on the carbazole ring have a profound effect on the kinetics and selectivity of its reactions.

The methoxy group is a strong electron-donating group through resonance, which increases the electron density of the carbazole ring and makes it more reactive towards electrophiles. This activating effect generally leads to faster reaction rates in electrophilic aromatic substitution. The position of the methoxy group is critical; for instance, methoxy groups at the 3 and 6 positions have been shown to reduce the HOMO-LUMO gap, which can influence the photophysical properties and reactivity. rsc.org In contrast, methoxy groups at the 2 and 7 positions tend to increase this gap. rsc.org The introduction of methoxy groups can also lower the ionization potential of the carbazole derivative, which is an important consideration in the design of materials for organic electronics. researchgate.net

In terms of selectivity , both the methoxy and methyl groups are ortho- and para-directing. The final regiochemical outcome of a reaction will be a composite of the directing effects of both substituents, the nitrogen of the pyrrole ring, and steric hindrance. For example, in the synthesis of 1-methoxy-3-methyl-9H-carbazole, the methoxy and methyl groups act as ortho/para-directors, allowing for predictable functionalization.

Radical Chain Mechanisms in Functionalization Reactions

While ionic mechanisms are common in carbazole chemistry, radical chain mechanisms also play a role in certain functionalization reactions. A free radical reaction typically involves three main stages: initiation, propagation, and termination. youtube.com

Initiation involves the formation of a radical species, often through the homolytic cleavage of a weak bond by heat or UV light. youtube.com For example, an acyl radical can be generated from an aldehyde in the presence of tert-butyl hydroperoxide (t-BuOOH). chim.it

Propagation consists of a series of chain-carrying steps where a radical reacts with a non-radical species to form a new radical, which can then continue the chain reaction. youtube.com In the context of carbazoles, the N-H bond can be a site for radical abstraction, leading to a carbazolyl radical. Carbazole and its derivatives have been studied for their free-radical-scavenging effects, where the N-H bond plays a key role. nih.gov

Termination is the step where two radical species combine to form a stable, non-radical product, thus ending the chain reaction. youtube.com

An example of a radical mechanism in carbazole functionalization is the proposed mechanism for the pyridyl moiety-directed 1,8-diacylation of a carbazole derivative. chim.it In this process, an acyl radical is formed and adds to a palladacycle intermediate. chim.it

Research Applications of 1 Methoxy 8 Methyl 9h Carbazole in Advanced Materials

Carbazole (B46965) Derivatives as Components in Optoelectronic Devices

Carbazole-based compounds are fundamental to the field of organic electronics due to their electron-rich nature, good chemical stability, and outstanding charge transport properties. mdpi.commdpi.com These attributes make them prime candidates for active materials in various optoelectronic devices. rsc.org The ability to functionalize the carbazole core at different positions allows for precise tuning of their optical and electronic properties, enabling the design of materials tailored for specific device architectures and functions. mdpi.comrsc.org This versatility has led to their widespread use as hole-transporting layers, emitting materials, and hosts in complex device stacks. mdpi.comacs.org

In the realm of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives have proven to be exceptionally useful due to their high triplet energy levels and efficient charge-transporting properties. mdpi.commdpi.com These characteristics are critical for fabricating highly efficient and stable devices. Carbazole-based materials can function in several key roles within an OLED:

Host Materials: Their high triplet energy makes them ideal hosts for phosphorescent emitters (PhOLEDs), preventing back energy transfer from the guest emitter and ensuring high efficiency. mdpi.commdpi.com

Emitters: Functionalized carbazoles are used as fluorescent emitters, particularly for blue light, which is a critical component for full-color displays and white lighting. mdpi.comacs.org They are also integral to the design of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons and can lead to internal quantum efficiencies of nearly 100%. rsc.orgrsc.org

Charge Transport Layers: Their inherent tendency to transport holes efficiently ensures balanced charge injection and recombination within the emissive layer, a key factor for device performance and longevity. mdpi.com By introducing strong electron-withdrawing groups, carbazole derivatives can also be engineered to transport electrons, making them bifunctional. rsc.orgrsc.org

The molecular design, such as creating A–D–A′ (Acceptor-Donor-Acceptor) structures, can facilitate more efficient electron transport, leading to devices with higher external quantum efficiencies (EQEs) compared to commercial materials. rsc.org For example, new A–D–A′ type electron transport materials incorporating carbazole have achieved EQEs over 20% in green phosphorescent OLEDs. rsc.org

The performance of Organic Thin-Film Transistors (OTFTs) relies heavily on the charge-carrier mobility of the semiconductor material. Carbazole derivatives are widely explored for this application due to their excellent hole-transporting (p-type) characteristics. mdpi.com The planar structure and potential for extended π-conjugation in carbazole-based materials facilitate intermolecular charge hopping, which is essential for high mobility. mdpi.com

Researchers have successfully tuned the charge transport properties of these materials. While carbazoles are naturally p-type semiconductors, chemical modification can induce ambipolar or even n-type (electron-transporting) behavior. rsc.org For instance, the introduction of a potent electron-withdrawing group like the tricyanovinyl group to the carbazole core can impart electron-transporting capabilities alongside the inherent hole-transporting properties. rsc.org This tunability allows for the fabrication of both p-channel and n-channel transistors, the fundamental components of complementary logic circuits, using a single class of materials.

Application in Photovoltaic Systems (e.g., Dye-Sensitized Solar Cells, Perovskite Solar Cells)

Carbazole derivatives are pivotal in the advancement of next-generation photovoltaic technologies, particularly in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs). mdpi.comacs.org Their electron-rich nature, high hole mobility, and excellent thermal and chemical stability make them superior candidates for key roles within these devices. mdpi.comacs.org The ability to modify the molecular structure allows for the optimization of energy level alignment, which is critical for efficient charge extraction and for minimizing energy loss at interfaces within the solar cell. nih.govnih.gov

Carbazole derivatives perform two primary functions in photovoltaic systems:

Sensitizers in DSSCs: In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor nanoparticle layer (typically TiO₂). researchgate.netrsc.org Carbazole-based dyes, often designed with a Donor-π-Acceptor (D-π-A) architecture, are highly effective sensitizers. mdpi.comnih.gov The carbazole unit acts as the electron donor, and when linked to an acceptor/anchoring group via a π-conjugated bridge, it facilitates efficient intramolecular charge transfer upon photoexcitation, leading to high power conversion efficiencies (PCEs). researchgate.net Novel carbazole-based sensitizers have enabled DSSCs to achieve PCEs exceeding 12.8%. nih.gov

Hole-Transporting Materials (HTMs) in PSCs: In PSCs, the HTM layer is crucial for extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. acs.orgnih.gov Carbazole derivatives have emerged as a promising and cost-effective alternative to the commonly used spiro-OMeTAD. acs.orgosti.gov Their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels ensure efficient hole extraction and transport. nih.govacs.org Molecular engineering of carbazole-based HTMs, such as creating twin molecules or introducing specific functional groups, has led to PSCs with efficiencies approaching and even exceeding 20% and improved long-term stability. acs.orgresearchgate.net

The table below summarizes the performance of various perovskite solar cells using different carbazole-based hole-transporting materials.

| HTM Designation | V_oc (V) | J_sc_ (mA cm⁻²) | FF (%) | PCE (%) | Citation |

| V1207 | - | - | - | 16.44 | acs.org |

| V1221 | 1.033 | 23.63 | 73 | 17.81 | acs.org |

| V1225 | 1.033 | 23.65 | 73 | 17.81 | acs.org |

| M123 | - | - | - | 19.33 | researchgate.net |

| YK1 | - | - | - | 20.13 | researchgate.net |

| Spiro-OMeTAD (Ref.) | - | - | - | 19.34 | acs.org |

V_oc_ = Open-circuit voltage; J_sc_ = Short-circuit current density; FF = Fill Factor; PCE = Power Conversion Efficiency

The utility of carbazole derivatives in photovoltaics is rooted in their fundamental electronic properties. Photoconductivity is the phenomenon where a material becomes more electrically conductive upon absorbing light. youtube.com In carbazole-based materials, this process involves several steps:

Photoexcitation: Absorption of a photon with sufficient energy creates an exciton (B1674681) (a bound electron-hole pair).

Exciton Dissociation: The exciton separates into a free electron and a free hole. This process is often facilitated at the interface between donor and acceptor materials (like the dye/TiO₂ interface in DSSCs or the perovskite/HTM interface in PSCs).

Charge Transport: Carbazole is an excellent hole conductor because the carbazole groups can form relatively stable radical cations, allowing the positive charge (hole) to move through the material via a hopping mechanism between adjacent molecules. youtube.com This movement of charge under an electric field constitutes the photocurrent.

The efficiency of charge transport is quantified by charge carrier mobility. Carbazole derivatives exhibit high hole mobility, with values for some derivatives reaching the order of 10⁻⁴ to 10⁻⁵ cm²/Vs. mdpi.comnih.gov This high mobility is crucial for efficiently extracting charges from the device before they can recombine, a major loss mechanism in solar cells. mdpi.com The molecular structure plays a key role; for example, introducing methoxy (B1213986) groups can influence hole mobility, and a careful molecular design is needed to balance electronic effects and avoid increased disorder that might hinder charge transport. rsc.orgarabjchem.org

Advanced Materials for Gas Adsorption and Separation (e.g., Metal-Organic Polyhedra)

Metal-Organic Polyhedra (MOPs) are discrete, nanoscale molecular cages formed by the self-assembly of metal-based inorganic building units and organic ligands. nih.gov These materials are of great interest for applications in gas storage, separation, and catalysis due to their well-defined porous structures. nih.gov

The organic linker is a critical component that dictates the size, shape, and chemical environment of the MOP's internal cavity. While carboxylates are common linkers, nitrogen-containing heterocyclic compounds like carbazole derivatives offer potential as functional organic building blocks. nih.gov The rigid and planar structure of the carbazole core, combined with the ability to introduce various functional groups at its periphery, could allow for the design of MOPs with tailored pore sizes and specific binding sites for gas molecules. The incorporation of carbazole units could introduce favorable electronic properties or specific interaction sites (e.g., π-π stacking interactions) within the MOP cavity, potentially enhancing the selectivity for certain gases. Although this is an emerging area, the versatility demonstrated by carbazole derivatives in other fields of materials science suggests their potential for creating novel, functional MOPs for gas adsorption and separation applications.

Research on 1-Methoxy-8-methyl-9H-carbazole in Advanced Materials Remains Limited

Carbazole-based compounds are a significant class of materials in the field of organic electronics, valued for their excellent hole-transporting capabilities, thermal stability, and tunable photophysical properties. The strategic placement of substituent groups, such as methoxy (-OCH₃) and methyl (-CH₃) groups, on the carbazole core is a common method to fine-tune these properties for specific applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells.

However, a comprehensive search of scientific literature and chemical databases reveals a notable gap in the specific investigation of this compound. While numerous studies explore the impact of methoxy and methyl groups at various other positions on the carbazole ring, dedicated research into the unique electronic and charge-transport characteristics imparted by the 1-methoxy and 8-methyl substitution pattern is scarce.

General trends in carbazole chemistry suggest that the methoxy group, being an electron-donating group, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices. The methyl group's effect is generally less pronounced but can impact solubility and molecular packing.

One closely related compound, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, has been synthesized and its crystal structure reported. nih.gov This indicates that the foundational 8-methyl-9H-carbazole scaffold is accessible for chemical modification. However, the electronic data for this derivative is not a direct substitute for the methoxy-substituted target compound.

The lack of specific published data for this compound means that key performance indicators for its use in advanced materials, such as its HOMO/LUMO energy levels, charge carrier mobility, and performance in OLED or photovoltaic device architectures, have not been publicly documented.

Therefore, while the broader family of methoxy-substituted carbazoles continues to be a fertile ground for materials science research, this compound represents a specific derivative for which the potential in advanced material applications is yet to be explored and reported in scientific literature.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-Methoxy-8-methyl-9H-carbazole in high yield?

- Methodological Answer: High-yield synthesis can be achieved via 1,3-dipolar cycloaddition reactions. For example, refluxing toluene with azide and alkyne precursors under inert conditions (e.g., nitrogen atmosphere) facilitates efficient cycloaddition. Optimization of reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 azide:alkyne) enhances yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer: Multidimensional NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for confirming regiochemistry and substituent positions. 2D experiments like ¹H-¹⁵N HMBC resolve nitrogen connectivity. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while elemental analysis (C, H, N) confirms stoichiometry. X-ray crystallography (using SHELX software) provides definitive structural elucidation .

Q. What safety precautions are necessary when handling carbazole derivatives in laboratory settings?

- Methodological Answer: Use personal protective equipment (gloves, lab coat, goggles) to avoid skin/eye contact. Ensure adequate ventilation to prevent inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store derivatives away from ignition sources (due to flammability risks) and use inert gas blankets during reactions involving volatile solvents .

Q. How does the reactivity of this compound vary under acidic or basic conditions?

- Methodological Answer: The methoxy group enhances electron density, making the carbazole ring susceptible to electrophilic substitution (e.g., nitration, halogenation). Under acidic conditions, protonation at the nitrogen site can occur, altering solubility. Basic conditions may deprotonate the methyl group, requiring pH-controlled reaction environments (pH 7–9) to stabilize intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for substituted carbazoles?

- Methodological Answer: Discrepancies in bond lengths/angles due to substituent effects require rigorous refinement using SHELX software. Compare experimental data (X-ray) with DFT-optimized geometries to identify steric or electronic distortions. Validate thermal ellipsoid models via residual density analysis (R-factor < 5%) .

Q. What computational strategies predict the reactivity of this compound in electrophilic substitution?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) map frontier molecular orbitals (HOMO/LUMO) to predict reactive sites. Fukui indices quantify electrophilicity/nucleophilicity. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, guiding functionalization strategies .

Q. How do methoxy and methyl substituents influence the electropolymerization behavior of carbazole derivatives?

- Methodological Answer: Methoxy groups enhance π-conjugation, lowering oxidation potentials (cyclic voltammetry: ~0.8 V vs. Ag/AgCl). Methyl groups improve solubility in organic solvents (e.g., THF, DCM), enabling uniform film deposition on electrodes (glassy carbon or ITO). Electrochemical impedance spectroscopy (EIS) evaluates charge-transfer efficiency in copolymer systems .

Q. What mechanisms underlie the biological activity of this compound in modulating hormone levels?

- Methodological Answer: In vitro assays (e.g., luciferase reporter gene tests) assess androgen/estrogen receptor antagonism. Molecular dynamics simulations (AMBER) model ligand-receptor binding affinities. Structure-activity relationships (SAR) compare derivatives with varying substituents to identify pharmacophores .

Q. How can synthetic routes for this compound be optimized using alternative catalysts?

- Methodological Answer: Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) accelerate alkyne functionalization. Green chemistry approaches, such as microwave-assisted synthesis (100–150°C, 30–60 minutes), reduce reaction times. Monitor progress via TLC or in situ FTIR to identify intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.